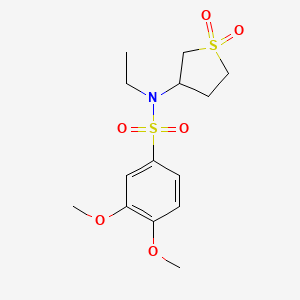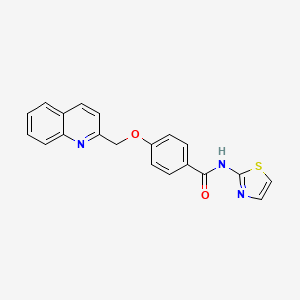
4-(quinolin-2-ylmethoxy)-N-(thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(quinolin-2-ylmethoxy)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that features a quinoline moiety linked to a benzamide structure through a methoxy group, with an additional thiazole ring attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinolin-2-ylmethoxy)-N-(thiazol-2-yl)benzamide typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Methoxylation: The quinoline derivative is then reacted with methanol in the presence of a base such as sodium hydride to introduce the methoxy group.
Amidation: The methoxylated quinoline is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the benzamide structure.
Thiazole Introduction: Finally, the benzamide is reacted with 2-bromo-thiazole in the presence of a base like potassium carbonate to introduce the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(quinolin-2-ylmethoxy)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the bromine position if a bromo-thiazole derivative is used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-(quinolin-2-ylmethoxy)-N-(thiazol-2-yl)benzylamine.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(quinolin-2-ylmethoxy)-N-(thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(quinolin-2-ylmethoxy)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(quinolin-2-ylmethoxy)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
4-(quinolin-2-ylmethoxy)-N-(imidazol-2-yl)benzamide: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
4-(quinolin-2-ylmethoxy)-N-(thiazol-2-yl)benzamide is unique due to the presence of both quinoline and thiazole moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
4-(quinolin-2-ylmethoxy)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(23-20-21-11-12-26-20)15-6-9-17(10-7-15)25-13-16-8-5-14-3-1-2-4-18(14)22-16/h1-12H,13H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKUTWOBBSRSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
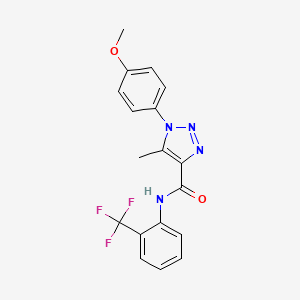
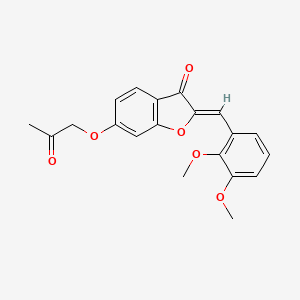
![N-[2-[[4-[4-(3-Bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]sulfamide](/img/structure/B2562018.png)
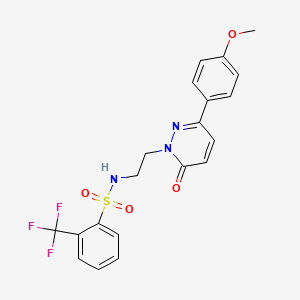
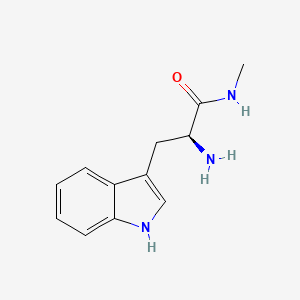
![4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)
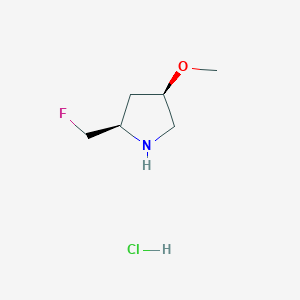
![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2562030.png)
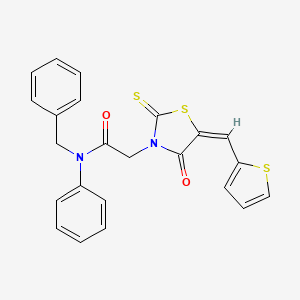
![2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2562033.png)
![4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2562034.png)
![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)
